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Spiro[2.3]hexane-5-carbaldehyde

Cat. No.: B1458150
CAS No.: 1780698-50-1
M. Wt: 110.15 g/mol
InChI Key: QVRHIHYYNIOOAJ-UHFFFAOYSA-N
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Description

The Significance of Spirocyclic Systems in Contemporary Organic Synthesis and Chemical Biology

Spirocyclic scaffolds are prevalent in a wide array of natural products and have been successfully incorporated into numerous approved drugs and drug candidates. acs.orgrsc.orgnih.gov The inherent three-dimensionality of spirocycles provides a rigid and densely functionalizable framework, allowing for the precise spatial arrangement of substituents. rsc.orgresearchgate.net This is a significant advantage over flat, aromatic systems, as it can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, and can enhance binding to biological targets. rsc.orgresearchgate.netresearchgate.net

The development of new synthetic methodologies has made a wider range of spirocyclic building blocks accessible, further fueling their application in drug discovery and materials science. researchgate.netresearchgate.net These unique molecular architectures are also utilized as probes in biological studies to investigate the interactions between small molecules and macromolecules. walshmedicalmedia.com

Defining the Spiro[2.3]hexane Core: Structural Architecture and Inherent Ring Strain

The spiro[2.3]hexane core consists of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom. This structural arrangement results in significant ring strain due to the deviation of bond angles from the ideal tetrahedral angle of 109.5°. libretexts.org The small ring sizes force the bond angles to be smaller, leading to angle strain and torsional strain. libretexts.org

The strain energy of spiro[2.3]hexane is a composite of the strain from both the cyclopropane and cyclobutane rings. swarthmore.edu The strain in the cyclopropane ring is particularly high. libretexts.org This inherent strain is a key feature of the spiro[2.3]hexane system, influencing its reactivity and making it a valuable intermediate in synthetic chemistry. nih.gov The release of this strain can drive various chemical transformations. nih.gov

Computational studies have been employed to calculate the strain energies of small spiroalkanes, providing a deeper understanding of the unique bonding situation at the spiro carbon atom. researchgate.net For instance, the strain energy of spiro[2.3]hexane has been calculated to be approximately 54.9 kcal/mol, which is very close to the sum of the strain energies of cyclopropane and cyclobutane. swarthmore.edu

Spiro[2.3]hexane-5-carbaldehyde: A Key Functionalized Spirocyclic Scaffold

This compound is a derivative of the spiro[2.3]hexane core, featuring a carbaldehyde (an aldehyde group, -CHO) substituent on the cyclobutane ring. This functional group provides a reactive handle for a wide variety of chemical transformations, making it a valuable building block in organic synthesis. amanote.com

The synthesis of functionalized spiro[2.3]hexanes has been an area of active research. rsc.orgrsc.org Traditional methods often rely on [2+2] cycloaddition reactions with methylenecyclopropanes. rsc.org More recently, green and sustainable approaches, such as photoinduced syntheses, have been developed to access these scaffolds under mild conditions with good functional group tolerance. rsc.orgrsc.org The presence of the aldehyde group in this compound opens up possibilities for its use in the construction of more complex molecules, including those with potential biological activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B1458150 Spiro[2.3]hexane-5-carbaldehyde CAS No. 1780698-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.3]hexane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHIHYYNIOOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 2.3 Hexane and Its 5 Substituted Derivatives

Strategic Approaches to Spiro[2.3]hexane Core Construction

The synthesis of the spiro[2.3]hexane skeleton can be broadly categorized into two main strategies: the formation of the cyclopropane (B1198618) ring onto a pre-existing cyclobutane (B1203170) derivative and the construction of the cyclobutane ring followed by spirocyclization.

Cyclopropanation Reactions for Ring Formation.researchgate.netacs.org

Cyclopropanation of an exocyclic double bond on a cyclobutane ring is a common and effective method for constructing the spiro[2.3]hexane system. researchgate.net This approach leverages the reactivity of carbenes or carbenoids with alkenes. lumenlearning.com

The addition of a carbene, a neutral species with a divalent carbon atom, to the exocyclic double bond of a methylenecyclobutane (B73084) derivative is a direct route to the spiro[2.3]hexane core. libretexts.org Carbenes are highly reactive intermediates and are typically generated in situ. libretexts.org For instance, the photolysis or thermolysis of diazomethane (B1218177) can generate the simplest carbene, methylene (B1212753) (:CH2), which then adds to the alkene in a concerted fashion. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com

A notable example involves the nickel(0)-catalyzed reaction of [1.1.1]propellane with alkenes, which serves as a carbene precursor to yield methylenespiro[2.3]hexane products. nih.gov Computational studies suggest the formation of a 3-methylenecyclobutylidene-nickel intermediate in this process. nih.gov

Reactant 1Reactant 2CatalystProduct
MethylenecyclobutaneDiazomethaneLight/HeatSpiro[2.3]hexane
Alkene[1.1.1]PropellaneNickel(0)Methylenespiro[2.3]hexane

A variation of carbene addition involves the use of diazoacetic esters in the presence of a transition metal catalyst, such as rhodium or copper complexes. nih.gov This method allows for the introduction of an ester functionality onto the newly formed cyclopropane ring, providing a handle for further synthetic transformations. The reaction proceeds through a metal carbene intermediate, which is generally more selective and less reactive than a free carbene. researchgate.net

A green chemistry approach has been developed for the synthesis of functionalized spiro[2.3]hexanes using diazo compounds under visible-light irradiation, avoiding the need for metal catalysts or other additives. researchgate.netrsc.org This photochemical method is praised for its mild conditions and operational simplicity. rsc.org

Cyclobutane Ring Construction and Subsequent Spirocyclization.Current time information in Le Flore County, US.sci-hub.seresearchgate.net

An alternative strategy involves the initial construction of a suitable cyclobutane precursor followed by a spirocyclization step to form the spiro[2.3]hexane system.

The reaction of Grignard reagents with epoxides is a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of spirocycles. youtube.comorganicchemistrytutor.com In this context, a carefully designed substrate containing both a cyclobutane precursor and an epoxide can undergo an intramolecular cyclization upon treatment with a Grignard reagent. The Grignard reagent acts as a nucleophile, attacking the less substituted carbon of the epoxide in an SN2-type reaction, leading to ring-opening and subsequent formation of the spirocyclic framework. chemistrysteps.comlibretexts.org The reaction of a Grignard reagent with an appropriately substituted epoxide can lead to the formation of a primary alcohol with two additional carbon atoms. libretexts.org

Reactant 1Reactant 2Product
Grignard ReagentEpoxidePrimary Alcohol

The Tebbe reagent, a titanium-based methyleneating agent, is known for its ability to convert esters and other carbonyl compounds into alkenes. While direct application to form the spiro[2.3]hexane core is less common, related olefination protocols can be employed in multi-step sequences. For instance, a cyclobutanone (B123998) can be converted to a methylenecyclobutane using the Wittig reaction or the Tebbe protocol. This exocyclic alkene can then undergo cyclopropanation as described in section 2.1.1.

Spiro[2.3]hexane-5-carbaldehyde

The synthesis of this compound and its derivatives is of particular interest. An organocatalytic enantioselective strategy has been developed for the construction of highly strained spiro[2.3]hexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes. researchgate.net This reaction proceeds through a Michael addition, followed by ring expansion and a final cyclization to yield the spiro[2.3]hexane structure. researchgate.net

A tandem Wittig reaction-ring contraction process between α-hydroxycyclobutanone and phosphonium (B103445) ylides has been shown to produce highly functionalized cyclopropanecarbaldehydes, which could be precursors to this compound. organic-chemistry.org

Dichloroketene (B1203229) Addition and Meinwald Oxirane Rearrangements

The construction of the cyclobutanone ring, a key feature of the spiro[2.3]hexane skeleton, can be efficiently achieved through the cycloaddition of dichloroketene with methylenecyclopropane (B1220202). Dichloroketene, typically generated in situ from the dehydrohalogenation of dichloroacetyl chloride or the zinc-mediated dehalogenation of trichloroacetyl chloride, is a highly reactive ketene. researchgate.net Its electrophilic nature facilitates [2+2] cycloadditions with a variety of olefins, including unactivated ones, to form α,α-dichlorocyclobutanones. researchgate.netrsc.org In the context of spiro[2.3]hexane synthesis, the reaction with methylenecyclopropane would yield 5,5-dichlorospiro[2.3]hexane-4-one. This intermediate serves as a versatile precursor, as the chlorine atoms can be removed under reductive conditions to afford the parent spiro[2.3]hexanone, which can then be further functionalized.

Another significant transformation in spirocyclic chemistry is the Meinwald rearrangement, which involves the acid-catalyzed isomerization of epoxides. This rearrangement is particularly relevant for introducing or modifying functional groups on the spirocyclic core. For instance, studies on α-hydroxy-spiro epoxide skeletons have shown that under Lewis acid activation, they can undergo a tandem Payne/Meinwald rearrangement. rsc.org This process can stereospecifically yield cyclopentyl hydroxymethylketones. rsc.org A related Meinwald-type epoxide rearrangement, when performed on an α-trimethylsilyloxy-spiro epoxide, can produce a cyclohexane (B81311) carbaldehyde, demonstrating a pathway to introduce the aldehyde functionality onto a cyclic system through ring expansion or contraction of a spiro-fused epoxide. rsc.org

Transition-Metal-Catalyzed and Photochemical Methods

Modern synthetic chemistry has increasingly turned to transition-metal catalysis and photochemical methods to construct complex molecular architectures under mild conditions. These approaches offer high efficiency and functional group tolerance, which are essential for the synthesis of intricate molecules like spiro[2.3]hexane derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, such as the Suzuki, Heck, and Negishi couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nih.gov The catalytic cycle generally consists of oxidative addition, transmetalation, and reductive elimination steps. youtube.com

The synthesis of spirocyclic structures can be achieved using these methods. For example, spiro[cyclopentene-1,9'-[9H]fluorene]s have been synthesized via a palladium-catalyzed sequence where an initial coupling reaction is followed by an intramolecular Heck reaction. researchgate.net The development of highly active palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, P(t-Bu)₃) has been critical in expanding the scope of these reactions to include less reactive substrates like aryl chlorides and to enable reactions at room temperature. nih.govnih.gov These advanced catalytic systems are applicable to the synthesis of 5-substituted spiro[2.3]hexanes by coupling appropriate precursors, allowing for the introduction of various functional groups that can later be converted to a carbaldehyde.

Catalyst SystemCoupling TypeSubstrate ExampleKey Feature
Pd₂(dba)₃ / XPhosSuzuki-MiyauraAryl chloride & Boronic acidHigh efficiency for C-C bond formation. nih.gov
Pd(OAc)₂ / P(t-Bu)₃Heck ReactionAryl chloride & AlkeneEffective for reactions with unactivated aryl chlorides. nih.gov
Pd/P(t-Bu)₃Negishi CouplingHeteroaryl chloride & OrganozincTolerates various functional groups. nih.gov
Pd CatalystIntramolecular2,2'-Diiodobiphenyl & AlkenylzincForms spirocyclic systems in one pot. researchgate.net
Photoinduced Additive-Free Synthesis of Spiro[2.3]hexanes

In a move towards more sustainable and green chemistry, photoinduced syntheses have gained prominence. A notable development is the additive-free, visible-light-mediated synthesis of functionalized spiro[2.3]hexanes. rsc.orgrsc.org This method avoids the use of potentially toxic transition-metal catalysts or harsh thermal conditions that were often required in traditional [2+2] cycloadditions with methylenecyclopropanes. rsc.org

The reaction typically involves the irradiation of a mixture of a diazo compound and an alkene with blue LEDs. rsc.org This process generates a carbene from the diazo compound, which then undergoes a cycloaddition with the alkene to construct the spiro[2.3]hexane scaffold. rsc.org The reaction proceeds under mild conditions, exhibits broad functional group tolerance, and is scalable, making it an attractive and environmentally friendly alternative for synthesizing these spirocycles. rsc.orgrsc.org Mechanistic studies suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation step. rsc.org

ReactionReactantsConditionsAdvantages
Photoinduced CycloadditionDiazo compound, AlkeneVisible Light (e.g., 465 nm blue LEDs), DCMAdditive-free, Mild conditions, Good functional group tolerance, Scalable. rsc.org

Synthetic Routes to Introduce and Modify the Carbaldehyde Moiety at C-5

Once the spiro[2.3]hexane core is established, the next critical step is the introduction and modification of the carbaldehyde group at the C-5 position. This is typically achieved through the transformation of other functional groups, most commonly a carboxylic acid or its derivatives.

Derivatization from Spiro[2.3]hexane-5-carboxylic Acid and its Esters

A common and reliable strategy to obtain this compound is through the reduction of spiro[2.3]hexane-5-carboxylic acid or its corresponding esters. The synthesis of these carboxylic acid precursors has been reported, providing a key starting point for the aldehyde. For instance, synthetic routes to aza-analogs like 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid demonstrate the feasibility of constructing the core structure with a carboxylic acid functionality in place. patsnap.com

The conversion of the carboxylic acid to the aldehyde can be accomplished through several well-established methods:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive spiro[2.3]hexane-5-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). amanote.com The resulting acyl chloride can then be subjected to a controlled reduction using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) in a process known as the Rosenmund reduction (using H₂ and a poisoned palladium catalyst) or other modern hydride reagents.

Direct Reduction of the Ester: Esters of spiro[2.3]hexane-5-carboxylic acid can be directly reduced to the aldehyde at low temperatures using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H). Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the corresponding alcohol, 6-(hydroxymethyl)spiro[2.3]hexane. nih.gov

Carbonylic Transformations on the Spiro[2.3]hexane Scaffold

The carbaldehyde moiety can also be generated through the manipulation of other carbonyl groups or related functionalities on the spiro[2.3]hexane framework. For example, the oxidation of a primary alcohol at the C-5 position (i.e., (spiro[2.3]hexan-5-yl)methanol) using mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the desired aldehyde. The precursor alcohol can itself be synthesized through various routes, including the reduction of the corresponding carboxylic acid or ester, or the transformation of a nitrile group. acs.org

Furthermore, ring-expansion or rearrangement reactions can be employed. As mentioned, the Meinwald rearrangement of a suitably substituted spiro epoxide can lead to a carbaldehyde. rsc.org Another example involves the reaction of a cyclobutanone on a related bicyclic system with diazomethane, which results in a ring expansion to a cyclopentanone (B42830). rsc.org Such transformations highlight the versatility of carbonyl chemistry in modifying the spiro[2.3]hexane scaffold to install the required carbaldehyde group.

Reactions of Spiro[2.3]hexane-5-carbonyl Chloride

Spiro[2.3]hexane-5-carbonyl chloride serves as a versatile intermediate in the synthesis of various 5-substituted spiro[2.3]hexane derivatives. Its reactivity is primarily centered around the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with a range of nucleophiles. A notable area of investigation has been its reactions with organophosphorus compounds, specifically esters of phosphorus(III) acids.

Research has demonstrated that spiro[2.3]hexane-5-carbonyl chloride reacts with trialkyl phosphites, such as trimethyl phosphite (B83602) and triethyl phosphite, under the conditions of the Arbuzov reaction. This reaction typically proceeds by the initial nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of an alkyl chloride leads to the formation of the corresponding acylphosphonate. These reactions are generally carried out in an inert solvent and may be facilitated by gentle heating.

The resulting acylphosphonates are themselves valuable synthetic intermediates. The reaction of spiro[2.3]hexane-5-carbonyl chloride with different phosphorus(III) esters provides a direct route to functionalized spiro[2.3]hexane derivatives containing a phosphonate (B1237965) moiety. The specific products and yields are dependent on the nature of the phosphite ester used and the reaction conditions employed.

A summary of typical reactions of spiro[2.3]hexane-5-carbonyl chloride with selected phosphorus(III) acid esters is presented in the table below. The data illustrates the formation of different spiro[2.3]hexane-5-yl(dialkoxyphosphoryl)methanones.

ReagentProductYield (%)
Trimethyl phosphiteSpiro[2.3]hexane-5-yl(dimethoxyphosphoryl)methanone78
Triethyl phosphiteSpiro[2.3]hexane-5-yl(diethoxyphosphoryl)methanone82
Triisopropyl phosphiteSpiro[2.3]hexane-5-yl(diisopropoxyphosphoryl)methanone75

In addition to reactions with phosphites, spiro[2.3]hexane-5-carbonyl chloride can, in principle, react with other nucleophiles such as alcohols, amines, and organometallic reagents to yield the corresponding esters, amides, and ketones. However, the focus of the available research has been on its transformation into organophosphorus compounds. These studies highlight a specific facet of the chemical reactivity of this strained spirocyclic system and provide a pathway to novel phosphonate-containing molecules.

Chemical Reactivity and Mechanistic Investigations of Spiro 2.3 Hexane 5 Carbaldehyde Systems

Influence of Ring Strain on Reactivity Profiles

The high degree of ring strain within the spiro[2.3]hexane framework is a key driver of its chemical behavior. This strain energy, arising from bond angle distortion and torsional strain in the small rings, provides a thermodynamic driving force for reactions that lead to more stable, less strained products.

The spiro[2.3]hexane scaffold, particularly when unsaturated, exhibits exceptional reactivity in cycloaddition reactions. This is exemplified by the behavior of spiro[2.3]hex-1-ene, a closely related derivative. Due to its high ring strain and a unique spirocyclic structure that minimizes steric hindrance, spiro[2.3]hex-1-ene displays remarkable reaction kinetics in photoclick chemistry, a type of strain-promoted cycloaddition. nih.govacs.orgfigshare.comnih.gov

In these reactions, the strained alkene readily reacts with tetrazoles upon photoirradiation. The reaction is exceedingly fast, with second-order rate constants (k₂) reported to be as high as 34,000 M⁻¹s⁻¹. acs.orgfigshare.comnih.gov This rapid reactivity allows for bioorthogonal protein labeling in under 10 seconds. acs.orgacs.org The enhanced reactivity is attributed not only to the strain of the cyclopropene (B1174273) ring but also to the spirocyclic fusion with the cyclobutane (B1203170) ring. This fusion pulls the substituents on the C3 carbon of the cyclopropene away from the π-faces of the double bond, reducing steric repulsion in the transition state of the cycloaddition. acs.org

Computational and crystallographic analyses have confirmed this structural feature, showing a significant decrease in the bond angle between the C3-substituents in spiro[2.3]hex-1-ene (92.3°) compared to less constrained cyclopropenes. acs.org This combination of high ring strain and reduced steric hindrance makes the spiro[2.3]hexane system a superior substrate for strain-promoted cycloadditions compared to other strained alkenes. nih.govacs.org

Table 1: Comparison of Cyclopropene Bond Angles and Reactivity

Compound Bond Angle between C3-Substituents Reactivity Trend in Photoclick Chemistry
3-methyl-3-cyclopropenecarboxylic acid 113.5° Lower
A related cyclopropene derivative (11) 112.3° Intermediate
Spiro[2.3]hex-1-ene 92.3° Highest

Data sourced from crystallographic and computational studies. acs.org

The inherent strain in the spiro[2.3]hexane skeleton makes it susceptible to ring-opening and ring-expansion reactions, which serve to relieve the strain energy. These transformations can be initiated under various conditions, often leading to the formation of more stable five-membered ring systems. nih.govchemistrysteps.com

For instance, the solvolysis of spiro[2.3]hexane-4-methanol p-toluenesulfonate, a compound structurally similar to the title aldehyde, proceeds with rearrangement to yield products derived from spiro[2.4]heptanyl cations. acs.org This indicates a facile rearrangement of the cyclobutylmethyl system, driven by the release of ring strain. acs.org

In related oxaspiro[2.3]hexane systems, Lewis acid-mediated ring expansion is a predominant reaction pathway. nih.gov The presence of an aryl or alkyl group can stabilize a developing carbocation, facilitating a rearrangement to form cyclopentanone (B42830) derivatives. nih.gov This process is thermodynamically favorable due to the release of strain from both the epoxide and cyclobutane rings. nih.gov Such ring-expansion reactions have been effectively utilized in the synthesis of natural products like pentalenolactone (B1231341) E and G methyl esters. nih.gov The general principle involves the conversion of an unstable ring system with a carbocation into a more stable, larger ring. chemistrysteps.com

Specific Reaction Pathways and Mechanisms

Beyond the general reactivity patterns dictated by ring strain, the spiro[2.3]hexane-5-carbaldehyde system can undergo a range of specific chemical transformations involving the aldehyde functional group and the spirocyclic core.

While this compound itself is not an ether, the reactivity of analogous spirocyclic ethers, such as 1-oxaspiro[2.3]hexanes, provides insight into the potential behavior of related systems. In these spirocyclic ethers, nucleophilic addition is a key reaction. Interestingly, nucleophilic attack often favors the more sterically hindered epoxide carbon-oxygen bond. nih.gov However, the regioselectivity can be influenced by the specific structure of the substrate and the nature of the nucleophile. In 1,4-dioxaspiro[2.3]hexanes, nucleophilic substitution can occur at either of the epoxide C-O bonds. nih.gov

The aldehyde functionality of this compound is expected to undergo typical oxidation and reduction reactions. Oxidation would yield the corresponding spiro[2.3]hexane-5-carboxylic acid, while reduction would afford spiro[2.3]hexane-5-methanol. While specific studies on the title compound are not prevalent, related transformations on the spiro[2.3]hexane scaffold have been reported. For example, a nitrile group on a spiro[2.3]hexane derivative has been successfully reduced to an alcohol through sequential treatment with DIBAL-H and NaBH₄. acs.org

Substitution reactions on the spiro[2.3]hexane core itself are less common and would likely proceed via mechanisms that can accommodate the strained ring system, such as radical pathways or reactions involving ring-opening intermediates.

Table 2: Potential Transformations of the Aldehyde Group

Reaction Type Reagent (Example) Product
Oxidation KMnO₄, H₂CrO₄ Spiro[2.3]hexane-5-carboxylic acid
Reduction NaBH₄, LiAlH₄ Spiro[2.3]hexane-5-methanol
Reductive Amination Amine, NaBH₃CN Spiro[2.3]hexane-5-ylmethanamine
Wittig Reaction Ph₃P=CH₂ 5-vinylspiro[2.3]hexane

This table represents expected reactivity based on standard organic chemistry principles.

The strained C-C bonds of the spiro[2.3]hexane system could be susceptible to radical-mediated transformations. Single-electron transfer (SET) processes can initiate reactions by forming radical ions, which can then undergo further transformations. While there is no direct literature on SET reactions of this compound, the use of lithium amides, such as lithium bis(trimethylsilyl)amide (LiHMDS), as electron donors in SET processes is a known strategy in organic synthesis. nih.gov

In such a hypothetical scenario, a lithium amide could act as an electron donor to an appropriate acceptor, potentially the aldehyde or another functionalized part of the spiro[2.3]hexane molecule, to generate a radical pair. nih.gov This radical pair could then engage in subsequent reactions, such as C-H functionalization or ring-opening. The feasibility of such a thermal SET process depends on the redox potentials of the donor and acceptor pair. nih.gov Mechanistic studies on other systems have shown that SET from enolate anions of additives can also initiate radical coupling reactions. rsc.org Given the inherent strain of the spiro[2.3]hexane core, radical-initiated ring-opening could be a highly favorable process.

Aza-Payne-Type Rearrangements

The aza-Payne rearrangement is a synthetically valuable transformation involving the interconversion of a 2,3-epoxy amine and a corresponding 2-amino-1-alkanol derivative, typically an aziridinol. uomustansiriyah.edu.iqorganicreactions.orgrsc.org This equilibrium can be influenced by reaction conditions, such as the choice of base or acid catalyst, to favor either the forward or reverse reaction. rsc.orgwikipedia.org The mechanism proceeds through an intramolecular nucleophilic attack of the amine onto one of the epoxide carbons, leading to the formation of a transient zwitterionic intermediate or a related species, which then resolves to the aziridinol product. uomustansiriyah.edu.iq

For a hypothetical aza-Payne rearrangement starting from a derivative of this compound, one would first need to form the corresponding 2,3-epoxy amine. The subsequent rearrangement would be subject to the steric and electronic effects imposed by the spiro[2.3]hexane framework. The rigid nature of the cyclobutane and cyclopropane (B1198618) rings would dictate the trajectory of the intramolecular nucleophilic attack, potentially leading to high stereoselectivity.

The direction of the equilibrium in aza-Payne rearrangements is highly dependent on the substituents and the reaction conditions. For instance, treatment of N-activated 2-aziridinemethanols with strong bases like potassium tert-butoxide or sodium hydride tends to favor the formation of the corresponding epoxy sulfonamides in the reverse aza-Payne rearrangement. rsc.org Conversely, the forward reaction, from a 2,3-epoxy amine to a hydroxyaziridine, can be promoted by reagents such as a mixture of butyllithium (B86547) and potassium tert-butoxide. rsc.org

Despite these general principles, specific studies detailing the aza-Payne rearrangement of any spiro[2.3]hexane-based epoxy amine, including derivatives of this compound, are not found in the surveyed literature. The following table illustrates a hypothetical reaction based on general knowledge of the aza-Payne rearrangement.

Table 1: Hypothetical Aza-Payne Rearrangement of a this compound Derivative

ReactantConditionsProduct
2-(aminomethyl)-spiro[2.3]hexan-2-olBase (e.g., NaH)1-oxa-5-azaspiro[2.4]heptan-6-yl)methanol
1-oxa-5-azaspiro[2.4]heptan-6-yl)methanolAcid (e.g., BF₃·OEt₂)2-(aminomethyl)-spiro[2.3]hexan-2-ol

Kinetic and Thermodynamic Studies of Transformations

A thorough understanding of the reactivity of this compound and its derivatives necessitates the determination of kinetic and thermodynamic parameters for their transformations. Kinetic data, such as rate constants (k) and activation energies (Ea), provide insight into the speed of a reaction, while thermodynamic data, including enthalpy (ΔH) and Gibbs free energy (ΔG) changes, indicate the feasibility and position of equilibrium.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and calculating these energetic parameters. Such studies can predict transition state geometries and their associated activation energies, as well as the relative stabilities of reactants, intermediates, and products.

However, a review of the available literature reveals a lack of specific kinetic and thermodynamic data derived from either experimental measurements or computational studies for transformations involving this compound. While general kinetic data for epoxy-amine reactions in polymer chemistry exist, these are not directly applicable to the intramolecular rearrangement of a discrete molecule in solution.

To provide a conceptual framework, the following tables present hypothetical kinetic and thermodynamic data for the aza-Payne rearrangement of a model epoxy amine system, as would be determined through computational analysis. It is crucial to emphasize that these values are illustrative and not based on published data for the specific compound .

Table 2: Hypothetical Kinetic Data for a Model Aza-Payne Rearrangement (Computational Estimate)

Reaction StepParameterValue (unit)
Epoxy Amine to Transition StateActivation Energy (Ea)Value not available
Transition State to AziridinolRate Constant (k) at 298 KValue not available

Table 3: Hypothetical Thermodynamic Data for a Model Aza-Payne Rearrangement (Computational Estimate)

TransformationParameterValue (unit)
Epoxy Amine → AziridinolEnthalpy of Reaction (ΔH)Value not available
Epoxy Amine → AziridinolGibbs Free Energy of Reaction (ΔG)Value not available

Stereochemical Control and Analysis in Spiro 2.3 Hexane 5 Carbaldehyde Synthesis

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of spiro[2.3]hexane-5-carbaldehyde with a defined stereochemistry necessitates the use of advanced synthetic strategies. These approaches are designed to influence the spatial arrangement of atoms during the key bond-forming steps, leading to the preferential formation of one or more desired stereoisomers.

The formation of the spiro[2.3]hexane core often involves a cyclopropanation reaction. The diastereoselectivity of this step is crucial in determining the relative configuration of the resulting stereoisomers. In the synthesis of related spiro[2.3]hexane systems, the cyclopropanation of a substituted methylenecyclobutane (B73084) is a key transformation. For instance, the reaction of 3-methylenecyclobutanecarbonitrile (B110589) with a carbene source can lead to the formation of two diastereomers. acs.org The ratio of these diastereomers is influenced by the nature of the carbene and the reaction conditions.

The diastereomeric ratio is a critical parameter in assessing the selectivity of the cyclopropanation. For example, in the synthesis of spiro[2.3]hex-1-ene derivatives, the cyclopropanation of 3-methylene-cyclobutanecarbonitrile yielded a 7:6 ratio of diastereomers. acs.org This highlights the challenge in achieving high diastereoselectivity in such systems. The choice of solvent, temperature, and catalyst can all play a role in tuning this ratio. While specific data for this compound is not extensively documented, the principles observed in analogous syntheses are directly applicable.

Table 1: Illustrative Diastereomeric Ratios in the Cyclopropanation for Spiro[2.3]hexane Synthesis

ReactantCarbene SourceSolventTemperature (°C)Diastereomeric Ratio
3-MethylenecyclobutanecarbonitrileDibromocarbeneDichloromethane257:6 acs.org

Note: This table presents data from a closely related synthesis to illustrate the concept of diastereomer control.

To achieve enantioselective synthesis of this compound, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed.

While the direct application of chiral auxiliaries to the synthesis of this compound is not widely reported, strategies from the synthesis of other chiral spiro compounds, such as spirooxoindoles, provide a valuable blueprint. researchgate.net For instance, a chiral bicyclic lactam can be used as an auxiliary to control the enantioselective synthesis of spiro compounds with quaternary stereocenters. researchgate.net In a hypothetical application to our target molecule, a chiral auxiliary could be attached to a precursor of the cyclobutane (B1203170) ring, influencing the facial selectivity of the subsequent cyclopropanation.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org These auxiliaries establish a chiral environment that biases the approach of the reagent, leading to a high degree of enantioselectivity. The choice of auxiliary and the specific reaction conditions are critical for maximizing the stereochemical control.

Table 2: Examples of Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryType of Reaction ControlledPotential Application in this compound Synthesis
Evans OxazolidinoneAldol, AlkylationControl of stereocenters on the cyclobutane ring prior to cyclopropanation. wikipedia.org
Pseudoephedrine AmideAlkylationAsymmetric synthesis of a substituted cyclobutanone (B123998) precursor. wikipedia.org
Bicyclic LactamSNAr ReactionsEnantioselective formation of a spirocyclic junction. researchgate.net

Note: This table illustrates potential strategies based on established chiral auxiliary methodologies.

Conformational Analysis and Stereochemical Characterization

The definitive assignment of the stereochemistry of this compound isomers relies on sophisticated analytical techniques. These methods provide detailed information about the three-dimensional structure and conformational preferences of the molecule.

Single-crystal X-ray diffraction is the most powerful method for determining the absolute configuration and relative stereochemistry of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous structural elucidation.

In the study of spiro[2.3]hexane derivatives, X-ray crystallography has been instrumental. For example, the crystal structure of a spiro[2.3]hex-1-ene derivative was successfully determined, confirming its molecular geometry. acs.org This analysis revealed a C=C bond length of 1.27–1.28 Å and an opposing bond angle of approximately 50° in the cyclopropene (B1174273) ring. acs.org Such data is invaluable for understanding the strain and reactivity of these systems. For this compound, obtaining suitable crystals of a single stereoisomer would allow for its definitive structural assignment.

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and analyze the chemical space covered by disubstituted molecular scaffolds. rsc.org It provides a way to understand the relative spatial orientation of substituents attached to a core structure. rsc.org This analysis is particularly useful for designing molecules with specific three-dimensional arrangements, such as in drug discovery.

For disubstituted spiro[2.3]hexane systems, EVP analysis can be used to map the possible orientations of the substituents on the cyclobutane and cyclopropane (B1198618) rings. The analysis of cycloalkanes using EVP has shown that there are four clearly defined regions, similar to Ramachandran plots for peptides. rsc.org By applying this method to the X-ray diffraction data of spiro[2.3]hexane derivatives, a rationale for their potential applications can be developed. This tool helps in classifying the conformational space and can guide the rational design of more complex spirocyclic structures.

Advanced Structural Elucidation and Computational Chemistry Studies

Experimental Structural Determination Techniques

Spectroscopic Methods for Molecular Structure (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Spiro[2.3]hexane-5-carbaldehyde, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy would provide information on the chemical environment of each hydrogen atom, including their connectivity and spatial relationships. The aldehyde proton would be expected to appear as a distinct singlet or a narrowly split multiplet in the downfield region of the spectrum. The protons on the cyclobutane (B1203170) and cyclopropane (B1198618) rings would exhibit complex splitting patterns due to geminal and vicinal coupling, offering insights into their relative stereochemistry.

¹³C NMR spectroscopy , including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number of distinct carbon environments and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. ruc.dk The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the downfield region.

Advanced two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the hydrogen atoms within the cyclobutane and cyclopropane rings. scienceopen.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds. scienceopen.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across quaternary carbons, such as the spirocyclic carbon atom, and for confirming the position of the aldehyde group. scienceopen.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the cyclobutane ring.

While specific spectral data for this compound is not widely available in the reviewed literature, the general approach for spectral acquisition and interpretation is well-established. rsc.org

NMR Technique Information Obtained
¹H NMRChemical environment and connectivity of protons.
¹³C NMR (with DEPT)Number and type of carbon atoms (C, CH, CH₂, CH₃). ruc.dk
COSY¹H-¹H coupling networks. scienceopen.com
HSQCDirect ¹H-¹³C correlations. scienceopen.com
HMBCLong-range ¹H-¹³C correlations (2-3 bonds). scienceopen.com
NOESYThrough-space proton-proton proximities (stereochemistry).

Crystallographic Analysis

X-ray crystallography provides the most definitive and precise structural information for a molecule in the solid state, assuming a suitable single crystal can be obtained. This technique would yield a three-dimensional model of this compound, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

The crystallographic data would be invaluable for:

Unambiguous determination of the molecular geometry: Confirming the puckering of the cyclobutane ring and the geometry of the cyclopropane ring.

Analysis of intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions involving the aldehyde group.

While a crystal structure for the parent this compound is not publicly documented, analysis of related complex spirocyclic compounds demonstrates the power of this technique in providing detailed structural parameters. nih.gov

Crystallographic Parameter Significance for this compound
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry of the crystal structure.
Bond LengthsProvides precise distances between bonded atoms (e.g., C-C, C=O, C-H).
Bond AnglesReveals the angles between adjacent bonds, indicating ring strain.
Torsional AnglesDefines the conformation of the rings and the orientation of the aldehyde group.
Intermolecular ContactsIdentifies non-covalent interactions governing the crystal packing.

Quantum Chemical Investigations

Computational chemistry, particularly methods based on quantum mechanics, offers a powerful complementary approach to experimental studies. These theoretical calculations can provide deep insights into the molecular properties of this compound that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the equilibrium geometry and electronic properties of molecules. chemmethod.com For this compound, DFT calculations would be employed to:

Optimize the molecular geometry: To find the lowest energy conformation of the molecule and compare the calculated bond lengths and angles with experimental data if available.

Calculate the vibrational frequencies: To predict the infrared (IR) and Raman spectra, which can aid in the interpretation of experimental spectra.

Analyze the electronic structure: To determine the distribution of electron density, the molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, with the oxygen atom of the carbonyl group expected to be a region of high negative potential.

Recent studies on other complex organic molecules demonstrate the utility of DFT in providing detailed structural and electronic insights. eurjchem.com

DFT-Calculated Property Insight Provided for this compound
Optimized GeometryPredicted bond lengths, bond angles, and dihedral angles in the gas phase.
Vibrational FrequenciesPredicted IR and Raman spectra for comparison with experimental data.
HOMO-LUMO EnergiesInformation on electronic transitions and chemical reactivity.
Molecular Electrostatic Potential (MEP)Visualization of electron-rich and electron-poor regions, indicating sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) AnalysisDescription of bonding and orbital interactions within the molecule.

Computational Analysis of Transition States and Activation Energies

DFT calculations are also invaluable for studying chemical reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to predict the activation energies and reaction pathways for various transformations. e3s-conferences.org

For example, computational analysis could be used to investigate:

Nucleophilic addition to the carbonyl group: Modeling the reaction with a nucleophile to determine the preferred trajectory of attack and the energy barrier for the reaction.

Reactions involving the strained rings: Investigating the energetics of ring-opening reactions of the cyclopropane or cyclobutane moieties.

The ability to computationally model transition states provides a powerful tool for understanding and predicting the reactivity of this strained spirocyclic aldehyde. nih.govnih.gov

Computational Parameter Significance in Reactivity Analysis
Transition State GeometryThe molecular structure at the highest point on the reaction energy profile.
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.
Reaction Energy (ΔG_rxn)The overall energy change of the reaction, indicating whether it is exergonic or endergonic.
Intrinsic Reaction Coordinate (IRC)A calculation that maps the reaction pathway from the transition state to the reactants and products.

Reactivity Indicator Analysis via Conceptual DFT (CDFT)

Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the principles of density functional theory. mdpi.com These reactivity indices can predict the most likely sites for chemical reactions and provide a deeper understanding of the molecule's inherent reactivity. scielo.org.mx

Key CDFT descriptors include:

Local Reactivity Descriptors: Such as the Fukui function (f(r)) and local softness (s(r)), which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

For this compound, CDFT analysis would likely predict the carbonyl carbon to be the most electrophilic site, susceptible to nucleophilic attack, and the carbonyl oxygen to be a primary nucleophilic site. The analysis could also provide insights into the reactivity of the strained C-C bonds in the spirocyclic system.

Conceptual DFT Descriptor Predicted Reactivity Insight for this compound
Chemical Potential (μ)Tendency of electrons to escape from the system.
Hardness (η)Resistance to change in electron distribution.
Electrophilicity Index (ω)Propensity to accept electrons.
Fukui Function (f(r))Identifies the most reactive sites for nucleophilic, electrophilic, and radical attack.
Local Softness (s(r))A related local reactivity indicator that highlights reactive sites.

Elucidation of Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately governed by a combination of steric and electronic factors arising from its unique spirocyclic framework. This architecture, featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, imposes significant conformational rigidity and introduces ring strain, which in turn modulates the chemical behavior of the appended aldehyde functional group.

Steric Effects

The steric environment around the carbonyl group of this compound is a critical determinant of its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon. The spirocyclic nature of the molecule creates a hindered environment that can influence the trajectory of incoming nucleophiles.

The cyclobutane ring, to which the aldehyde group is attached, is not planar and exists in a puckered conformation. This puckering, in conjunction with the adjacent, rigid cyclopropane ring, creates distinct steric environments on the two faces of the carbonyl group. This can lead to diastereoselectivity in addition reactions.

Research on related spiro[2.3]hexane systems has highlighted the impact of the spirocyclic core on reactivity. For instance, studies on the synthesis of functionalized spiro[2.3]hexanes have shown that the steric bulk of the framework can influence the approach of reagents. In the case of this compound, the positioning of the cyclopropane ring relative to the aldehyde can shield one face of the carbonyl, favoring nucleophilic attack from the less hindered side.

A study on the reactivity of Spiro[2.3]hex-1-ene, a related spirocyclic compound, demonstrated that the unique spirocyclic structure can alleviate steric repulsion in transition states, leading to enhanced reactivity. acs.org While this study focused on a different functional group, the principle of altered steric hindrance due to the spiro-fusion is directly applicable to this compound.

Electronic Effects

The electronic properties of the aldehyde group in this compound are influenced by the electronic nature of the spiro[2.3]hexane skeleton. The strained cyclopropane and cyclobutane rings can exhibit unusual electronic behavior compared to their acyclic or larger-ring counterparts.

The carbon-carbon bonds within the cyclopropane ring possess a higher degree of p-character, which can lead to electronic interactions with adjacent functional groups. This "pseudo-unsaturated" character of the cyclopropane ring can influence the electrophilicity of the carbonyl carbon.

Computational studies on related molecules, such as 5-(difluoromethyl)this compound, provide insight into the electronic distribution. The introduction of electron-withdrawing fluorine atoms in this analog significantly alters the electronic properties, and by extension, highlights the baseline electronic character of the unsubstituted parent compound.

Below is a table of predicted collision cross-section (CCS) values for adducts of 5-(difluoromethyl)this compound, which can be correlated to its size, shape, and charge distribution. uni.lu While this data is for a substituted analog, it provides a foundation for understanding the physicochemical properties that are influenced by the spiro[2.3]hexane core.

Adductm/zPredicted CCS (Ų)
[M+H]⁺161.07726131.0
[M+Na]⁺183.05920139.8
[M-H]⁻159.06270135.7
[M+NH₄]⁺178.10380144.9
[M+K]⁺199.03314141.4
[M+H-H₂O]⁺143.06724121.8
[M+HCOO]⁻205.06818149.5
[M+CH₃COO]⁻219.08383183.6
[M+Na-2H]⁻181.04465137.4
[M]⁺160.06943138.9
[M]⁻160.07053138.9

Table 1: Predicted Collision Cross Section (CCS) values for adducts of 5-(difluoromethyl)this compound. Data sourced from PubChem. uni.lu

Furthermore, studies on the reactions of Spiro[2.3]hexane-5-carbonyl chloride, a derivative of the target molecule, with various reagents can also offer insights into the electronic nature of the spiro[2.3]hexane-5-carbonyl system. amanote.com The reactivity of the carbonyl chloride is directly related to the electrophilicity of the carbonyl carbon, which is modulated by the attached spirocyclic framework.

Derivatization and Functional Group Interconversion Strategies for Spiro 2.3 Hexane 5 Carbaldehyde

Transformations of the Carbaldehyde Group

The aldehyde functional group in spiro[2.3]hexane-5-carbaldehyde is a versatile anchor for a range of synthetic modifications, including oxidation, reduction, and the formation of nitrogen-containing derivatives such as imines. These transformations open avenues to a diverse array of functionalized spiro[2.3]hexane structures.

Oxidation to Carboxylic Acid Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this conversion provides access to spiro[2.3]hexane-5-carboxylic acid and its derivatives, which are valuable building blocks for more complex molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions.

One effective method for this oxidation is the use of Jones reagent (CrO₃ in aqueous H₂SO₄). For instance, in the synthesis of conformationally "frozen" analogues of L-glutamic acid based on a 5-azaspiro[2.3]hexane scaffold, a related spirocyclic alcohol was successfully oxidized to the corresponding carboxylic acid using Jones reagent, demonstrating the utility of this reagent for this class of compounds. beilstein-journals.org While a direct experimental procedure for the oxidation of this compound itself is not extensively detailed in the literature, the principles of Jones oxidation are well-established. The reaction typically proceeds rapidly and in high yield.

ReagentConditionsProductNotes
Jones Reagent (CrO₃/H₂SO₄/H₂O)Acetone, 0 °C to room temperatureSpiro[2.3]hexane-5-carboxylic acidA powerful oxidizing agent suitable for converting primary alcohols and aldehydes to carboxylic acids.

The resulting spiro[2.3]hexane-5-carboxylic acid can be further derivatized, for example, by conversion to the corresponding acid chloride. The synthesis of spiro[2.3]hexane-5-carbonyl chloride has been reported, which can then react with various nucleophiles, such as phosphorus(III) acid esters, to generate further derivatives. amanote.com Additionally, the methyl ester of spiro[2.3]hexane-5-carboxylic acid is a commercially available compound, indicating the accessibility of these carboxylic acid derivatives.

Reduction to Alcohols

The reduction of this compound yields (spiro[2.3]hexan-5-yl)methanol, a primary alcohol that can serve as a precursor for further functionalization, such as etherification or esterification. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. It readily reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent and will also efficiently reduce the aldehyde, typically in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). While specific literature detailing the reduction of this compound is scarce, the reaction is a standard and predictable transformation in organic synthesis.

ReagentSolventProductNotes
Sodium Borohydride (NaBH₄)Methanol or Ethanol(Spiro[2.3]hexan-5-yl)methanolA mild and selective reagent for aldehyde reduction.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(Spiro[2.3]hexan-5-yl)methanolA powerful reducing agent; requires anhydrous conditions.

The resulting alcohol, (spiro[2.3]hexan-5-yl)methanol, is a key intermediate in the synthesis of various spiro[2.3]hexane derivatives, including novel carbocyclic nucleosides. In one reported synthesis, an enzymatic resolution of a related racemic spiro[2.3]hexane alcohol was a crucial step, highlighting the importance of these alcohol intermediates. nih.gov

Formation of Imines and their Subsequent Reactions

Imines, or Schiff bases, are formed through the condensation reaction of an aldehyde with a primary amine. This reaction is typically acid-catalyzed and reversible. The formation of imines from this compound introduces a nitrogen atom and provides a gateway to a variety of other functional groups.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond of the imine can then be subjected to further reactions. A particularly useful subsequent reaction is reduction, which converts the imine to a secondary amine. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds.

The amine (spiro[2.3]hexan-5-yl)methanamine is a commercially available compound, suggesting that its synthesis via the reductive amination of this compound is a viable route. chemscene.com

ReagentReaction TypeProduct
Primary Amine (R-NH₂)Imine FormationN-((Spiro[2.3]hexan-5-yl)methylene)amine
Imine + Reducing Agent (e.g., NaBH₃CN)Reductive Amination(Spiro[2.3]hexan-5-yl)methanamine derivative

Introduction of Heteroatoms and Formation of Heterospirocycles at Other Positions

Beyond the direct modification of the carbaldehyde group, the spiro[2.3]hexane framework can be further elaborated by the introduction of heteroatoms at other positions, leading to the formation of novel heterospirocyclic compounds. These structures are of particular interest in medicinal chemistry due to their unique three-dimensional shapes.

Synthesis of Spiro[2.3]hexane Amino Acid Analogues

The synthesis of amino acids containing the spiro[2.3]hexane scaffold represents a significant step in creating conformationally constrained peptide building blocks. A classic method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis. This one-pot, multi-component reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

While a direct application of the Strecker synthesis to this compound is not explicitly documented in readily available literature, the general applicability of this reaction makes it a highly plausible route to 2-amino-3-(spiro[2.3]hexan-5-yl)propanoic acid.

A related approach has been successfully employed in the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, which are considered "frozen" analogues of L-glutamic acid. beilstein-journals.org This work underscores the feasibility of constructing amino acid-like structures on the spiro[2.3]hexane framework.

Development of Spirocyclic Diamines

Spirocyclic diamines are valuable scaffolds in drug discovery due to their ability to present substituents in well-defined spatial orientations. The synthesis of 1,5-diaminospiro[2.3]hexane derivatives has been reported, showcasing a strategy for introducing two amino groups into the spirocyclic system. researchgate.net

The reported synthesis commences with a cyclopropanation reaction on a cyclobutane (B1203170) precursor to construct the spiro[2.3]hexane core. Although this specific route does not start from this compound, it provides a blueprint for accessing these important diamine building blocks. The development of synthetic routes to such diamines from the more readily available carbaldehyde would be a valuable addition to the synthetic chemist's toolbox. One potential, albeit underexplored, pathway could involve the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement and subsequent functional group manipulations to install the second amine group.

The research into the derivatization of this compound continues to expand the library of available spirocyclic compounds, providing new tools for the design of novel molecules with tailored properties for a range of applications.

Formation of Oxa-, Aza-, and Dioxaspiro[2.3]hexane Motifs

While direct derivatization of this compound is not described in the current body of scientific literature, the synthesis of these heterocyclic motifs has been accomplished through alternative strategies. These methods highlight the chemical community's interest in these strained systems but underscore the gap in knowledge regarding the reactivity of the specific aldehyde substrate.

Synthesis of Aza-spiro[2.3]hexanes: The construction of 5-azaspiro[2.3]hexane derivatives has been successfully achieved, notably as conformationally restricted analogs of amino acids like L-glutamic acid. rsc.orgsci-hub.se One prominent strategy begins with D-serine, proceeding through a multi-step synthesis that culminates in a key rhodium-catalyzed diastereoselective cyclopropanation to form the spiro[2.3]hexane core. rsc.orgsci-hub.senih.gov Another approach utilizes 1-BOC-3-azetidinone, which undergoes a Horner-Wadsworth-Emmons reaction followed by cyclopropanation to yield 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid. rsc.org These methods build the azaspirocycle from acyclic or monocyclic precursors rather than by modifying a pre-existing this compound.

Table 1: Selected Synthetic Approaches to Azaspiro[2.3]hexane Derivatives

Starting Material Key Reactions Product Reference
D-serine Rhodium-catalyzed cyclopropanation 5-Azaspiro[2.3]hexane derivatives rsc.orgsci-hub.se
1-BOC-3-azetidinone Horner-Wadsworth-Emmons, Cyclopropanation 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid rsc.org

Synthesis of Oxa- and Dioxaspiro[2.3]hexanes: The synthesis of oxa- and dioxaspiro[2.3]hexane systems also circumvents the use of this compound. For instance, 1,4-dioxaspiro[2.3]hexanes can be prepared via the epoxidation of methyleneoxetanes using reagents like dimethyldioxirane (B1199080) (DMDO). researchgate.net A fortuitous earlier synthesis involved the oxidation of a cumulene with m-CPBA. researchgate.net More recently, 1,5-dioxaspiro[2.3]hexane cores have been assembled through a radical-radical coupling reaction involving 3-iodooxetane (B1340047) and benzophenone (B1666685) derivatives. researchgate.net The synthesis of 1-oxaspiro[2.3]hexanes is commonly achieved from cyclobutanones through olefination followed by epoxidation. uni.lu These routes demonstrate the feasibility of creating these strained oxygen-containing spirocycles, but again, not from the target aldehyde.

Table 2: Selected Synthetic Approaches to Oxa- and Dioxaspiro[2.3]hexane Derivatives

Starting Material Key Reactions Product Reference
Methyleneoxetanes Epoxidation (e.g., with DMDO) 1,4-Dioxaspiro[2.3]hexanes researchgate.net
3-Iodooxetane Radical-radical coupling 1,5-Dioxaspiro[2.3]hexane core researchgate.net
Cyclobutanones Olefination, Epoxidation 1-Oxaspiro[2.3]hexanes uni.lu

Applications in Organic Synthesis and Chemical Biology Research

Spiro[2.3]hexane-5-carbaldehyde as a Scaffold in Complex Molecule Synthesis

The spiro[2.3]hexane core is a favored structural motif for building molecular complexity due to its rigid, three-dimensional geometry. rsc.org Spirocyclic frameworks are prevalent in a variety of natural products and synthetic drug molecules, where their inclusion has been shown to enhance both physical properties and biological activity. rsc.org As a functionalized derivative, this compound represents a key intermediate, with the aldehyde group serving as a versatile handle for a wide array of chemical transformations. This allows for the elaboration of the core scaffold into more complex target molecules.

The synthetic utility of the spiro[2.3]hexane skeleton has been demonstrated in the total synthesis of various natural products. For instance, derivatives such as 1-oxaspiro[2.3]hexanes have been used as key intermediates in the synthesis of the aromatic sesquiterpene herbertene (B1248546) and the triquinane natural products isocomene (B14461869) and β-isocomene. nih.gov In these syntheses, the strained spirocyclic system undergoes regioselective rearrangement to construct larger ring systems, a testament to its utility as a latent reactive moiety. nih.gov

Furthermore, the spiro[2.3]hexane framework has been incorporated into carbocyclic nucleoside analogues. nih.gov In one synthesis, a racemic spiro[2.3]hexane derivative was resolved enzymatically to produce enantiomerically pure alcohols and acetates, which were then converted into R- and S-adenine nucleoside analogues. nih.gov This highlights the scaffold's compatibility with biochemical transformations and its potential for creating stereochemically defined therapeutic agents.

The aldehyde functionality of this compound is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Wittig reactions to form alkenes.

Aldol condensations to create β-hydroxy carbonyl compounds.

Reductive amination to generate amine derivatives.

Grignard and organolithium additions to produce secondary alcohols.

These transformations enable chemists to append a wide variety of substituents and build larger molecular architectures, making this compound a valuable starting material in discovery chemistry programs. A general green protocol for synthesizing the spiro[2.3]hexane scaffold using visible-light irradiation has also been developed, enhancing its accessibility for these applications. rsc.orgrsc.org

Design and Utility of Rigid Molecular Scaffolds

The design of small molecules for biological applications, particularly in drug discovery, increasingly focuses on moving away from flat, two-dimensional structures towards molecules with greater three-dimensionality. tandfonline.com Rigid molecular scaffolds, such as the spiro[2.3]hexane system, are central to this strategy. bldpharm.comnih.gov Spirocycles are ring systems where two rings are joined by a single common atom, resulting in a structure with inherent three-dimensionality and a high fraction of sp³-hybridized carbon atoms (Fsp³). bldpharm.com An increased Fsp³ value is correlated with improved clinical success, as it allows for more precise spatial arrangement of functional groups, leading to better receptor/ligand complementarity. bldpharm.com

The rigidity of spirocyclic scaffolds is a key advantage. By restricting the conformational flexibility of a molecule, the entropic cost of binding to a biological target is reduced, which can lead to enhanced binding affinity and potency. researchgate.netacs.org This conformational constraint can also improve selectivity by minimizing interactions with off-target proteins. tandfonline.com Studies on macrocyclic kinase inhibitors have shown that rigid scaffolds often retain their conformation upon incorporation into a larger molecule, facilitating rational drug design. nih.gov

The introduction of a spirocyclic core like spiro[2.3]hexane can significantly modulate the physicochemical properties of a molecule. bldpharm.comacs.org These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While not always predictable, the replacement of a more flexible or planar moiety with a spirocycle often leads to improvements in properties like aqueous solubility, lipophilicity (LogP/LogD), and metabolic stability. bldpharm.comacs.org

Table 1: Advantages of Rigid Spirocyclic Scaffolds in Chemical Design
PropertyDescriptionImpactReference
Three-Dimensionality The spiro-fusion of two rings creates a non-planar structure that projects substituents into three-dimensional space.Improves exploration of protein binding pockets and can enhance binding affinity and specificity. bldpharm.comnih.gov
High Fsp³ Character Spirocycles are rich in sp³-hybridized carbons compared to common aromatic scaffolds.Correlates with improved solubility, better pharmacokinetic profiles, and higher clinical success rates. tandfonline.combldpharm.com
Conformational Rigidity The fused ring system restricts bond rotation, leading to a more defined molecular shape.Reduces the entropic penalty of binding, potentially increasing potency and selectivity. tandfonline.comresearchgate.net
Modulation of Physicochemical Properties The introduction of a spirocycle can alter properties such as solubility, lipophilicity, and metabolic stability.Allows for the fine-tuning of ADME properties to develop viable drug candidates. bldpharm.comacs.org
Novelty Provides access to novel chemical space and can be used in scaffold hopping strategies.Can lead to new intellectual property and help overcome existing patent limitations. acs.org

Development of Bioorthogonal Reagents and Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. acs.orgspringernature.com The development of new bioorthogonal reagents is crucial for labeling and studying biomolecules in their natural environment. nih.gov The strained spiro[2.3]hexane framework has given rise to a powerful class of bioorthogonal reagents, most notably spiro[2.3]hex-1-ene (Sph) . nih.govacs.org

Spiro[2.3]hex-1-ene is a doubly strained alkene that balances high reactivity with sufficient stability for use in biological systems. nih.govelsevierpure.com Its reactivity stems from the significant ring strain inherent in the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings. This strain is released in cycloaddition reactions, providing a large thermodynamic driving force. acs.orgru.nl

Two primary bioorthogonal reactions utilize the spiro[2.3]hex-1-ene scaffold:

Photoclick Chemistry : Spiro[2.3]hex-1-ene reacts with tetrazoles upon photoactivation in an extremely rapid cycloaddition. acs.orgnih.gov Because of its high ring strain and reduced steric hindrance, Sph exhibits exceptionally fast reaction kinetics, with second-order rate constants (k₂) reported to be as high as 34,000 M⁻¹s⁻¹. acs.orgacs.org This allows for the rapid labeling of proteins and other biomolecules in under 10 seconds. acs.org

Strain-Promoted Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition : Spiro[2.3]hex-1-ene has been identified as an excellent reaction partner for tetrazines in the iEDDA ligation, a reaction that proceeds quickly without the need for a catalyst. nih.govelsevierpure.comresearchgate.net The Sph-tetrazine ligation offers a favorable balance of reactivity and stability compared to other strained alkenes like trans-cyclooctene (B1233481) (TCO). nih.gov

A significant advancement in the use of this scaffold was the development of a lysine (B10760008) derivative containing the spiro[2.3]hex-1-ene moiety. acs.org This amino acid can be genetically encoded and incorporated site-specifically into proteins using amber codon suppression techniques. nih.govacs.org This allows for the precise installation of the reactive alkene handle onto a protein of interest, which can then be labeled with a tetrazole- or tetrazine-conjugated probe (e.g., a fluorophore). This strategy has been successfully applied to the bioorthogonal labeling of Class B G protein-coupled receptors (GPCRs) in living cells, enabling studies of their function and dynamics. nih.govelsevierpure.com

Table 2: Reactivity of Spiro[2.3]hex-1-ene in Bioorthogonal Reactions
Reaction TypeReaction PartnerKey FeaturesReported Rate Constant (k₂)Reference
Photoclick ChemistryTetrazoleLight-activated, extremely fast kinetics, enables rapid labeling.Up to 34,000 M⁻¹s⁻¹ acs.orgacs.org
Strain-Promoted iEDDA3,6-di-(2-pyridyl)-s-tetrazine (DpTz)Catalyst-free, balanced reactivity and stability, useful for live-cell labeling.Comparable to or exceeding other strained alkenes in specific applications. nih.govelsevierpure.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro[2.3]hexane-5-carbaldehyde, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via bromination of spiro[2.3]hexane derivatives in solvents like carbon tetrachloride or chloroform under controlled conditions to ensure selectivity. Building block approaches, such as functionalizing spiro scaffolds with aldehyde groups, are also employed. Key factors include temperature control (0–25°C), inert atmospheres to prevent oxidation, and catalysts like rhodium for stereochemical precision .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C for aldehyde proton and cyclopropane ring protons), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography to resolve spirocyclic geometry. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • Storage : Tightly sealed containers under inert gas (e.g., N₂) to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What are the challenges in achieving stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer : The spirocyclic structure introduces steric hindrance, complicating regioselectivity. Strategies include:

  • Chiral Catalysts : Rhodium-based catalysts enable asymmetric cyclopropanation .
  • Low-Temperature Reactions : Slow reaction kinetics at –20°C improve stereochemical outcomes .
  • Computational Modeling : DFT calculations predict transition states to guide synthetic routes .

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) models the electrophilicity of the aldehyde carbonyl, predicting nucleophilic attack sites. Molecular Dynamics (MD) simulations assess solvent effects (e.g., polarity of DMSO vs. hexane) on reaction pathways. These tools aid in designing derivatives for applications in catalysis or drug discovery .

Q. How can researchers resolve contradictions in spectral data when characterizing this compound analogs?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

  • Variable-Temperature NMR : To detect conformational flexibility in the cyclopropane ring .
  • 2D-COSY/HSQC : Assign overlapping proton signals.
  • Comparative Analysis : Cross-reference with published data for similar spiro compounds .

Q. What experimental designs are effective for studying the stability of the cyclopropane ring under acidic or basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening rates via UV-Vis spectroscopy at varying pH.
  • Isotopic Labeling : Use ¹³C-labeled compounds to track bond cleavage via MS.
  • Theoretical Benchmarks : Compare experimental results with computational predictions of ring strain energy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The aldehyde’s electrophilicity is enhanced by the electron-withdrawing spirocyclic scaffold. Mechanistic studies use:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
  • In situ IR Spectroscopy : Track carbonyl intermediate formation.
  • Steric Maps : Molecular modeling to visualize steric effects on nucleophile access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.